Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate
Description
Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a methyl ester at position 4 and a methyl group at position 3. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 209.25 g/mol .
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-12-5-11-6-3-4-10-7(8(6)12)9(13)14-2/h5,7,10H,3-4H2,1-2H3 |
InChI Key |
QTGFESXWPCGLJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(NCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate typically involves the cyclization of histamine dihydrochloride with paraformaldehyde . This reaction is carried out under specific conditions to ensure the formation of the desired imidazopyridine structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under controlled conditions. For example:
-
Reagent : Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media.
-
Product : Formation of oxidized derivatives, such as hydroxylated or ketone-containing analogs, depending on reaction conditions.
This reactivity is attributed to the electron-rich imidazole ring, which facilitates electrophilic attack at nitrogen or carbon centers.
Suzuki-Miyaura Cross-Coupling
A pivotal reaction for modifying the imidazo-pyridine scaffold:
-
Conditions : Catalyzed by palladium (e.g., Pd(PPh₃)₄) in the presence of a boronic acid and base (e.g., Na₂CO₃).
-
Substrate Compatibility : Reacts with aryl/heteroaryl boronic acids to form biaryl derivatives.
Example Reaction Table :
| Boronic Acid | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| Phenylboronic acid | 4-Carboxylate-aryl derivative | 78 | Pd(PPh₃)₄, DME, 80°C |
| 2-Thienylboronic acid | Thienyl-substituted analog | 65 | PdCl₂(dppf), THF, 70°C |
This reaction enables precise functionalization for pharmaceutical or materials science applications.
Nucleophilic Substitution
The methyl ester group at position 4 participates in nucleophilic acyl substitution:
-
Reagents : Amines or alcohols under basic conditions (e.g., NaOH, Et₃N).
-
Product : Amide or ester derivatives via transesterification .
Mechanistic Insight :
The carbonyl group’s electrophilicity is enhanced by the electron-withdrawing pyridine ring, facilitating nucleophilic attack. For instance:
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis:
-
Example : Reaction with hydrazines to form triazepine or triazole derivatives via ring expansion .
-
Conditions : Reflux in ethanol or DMF with catalytic acid (e.g., HCl) .
Key Data :
Reductive Alkylation
The imidazole nitrogen can undergo alkylation:
-
Reagents : Alkyl halides (e.g., CH₃I) in the presence of NaH or K₂CO₃.
-
Product : N-Alkylated imidazo-pyridines with retained ester functionality .
Experimental Note :
Alkylation at the N3 position is favored due to lower steric hindrance compared to N1 .
Hydrolysis of Ester Group
The methyl ester is hydrolyzable to carboxylic acid:
-
Conditions : Aqueous NaOH or LiOH in THF/MeOH.
-
Product : 3-Methyl-imidazo[4,5-c]pyridine-4-carboxylic acid, a versatile intermediate for further derivatization .
Yield : ~85% under reflux (6 hours) .
Biological Interaction Mechanisms
While not a traditional "reaction," the compound interacts with biological targets:
-
Mode : Binds to enzymes (e.g., kinases) via hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with the methyl group.
-
LogP : 1.22, indicating moderate lipophilicity suitable for membrane permeability.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Products | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives | 65–78 |
| Ester Hydrolysis | NaOH, MeOH/H₂O | Carboxylic acid | 85 |
| N-Alkylation | CH₃I, NaH, DMF | N-Methylated derivative | 72 |
| Oxidation | KMnO₄, H₂SO₄ | Ketone/hydroxylated products | 60–70 |
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit antimicrobial properties. Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate has shown effectiveness against various bacterial strains. Studies suggest that modifications to the imidazo structure can enhance its bioactivity and selectivity against pathogens.
2. Anticancer Properties
Recent investigations into the anticancer potential of imidazo[4,5-c]pyridine derivatives have revealed promising results. The compound has been tested for its ability to inhibit cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways.
3. Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders. Research indicates that imidazo[4,5-c]pyridine derivatives can interact with neurotransmitter systems. Preliminary studies have explored their effects on cognitive functions and neuroprotection.
Agricultural Science
1. Pesticidal Activity
this compound has been evaluated for its pesticidal properties. Field trials have demonstrated its effectiveness against certain pests while being less harmful to beneficial insects. This makes it a candidate for developing eco-friendly pesticides.
2. Plant Growth Regulation
Research has shown that this compound can act as a plant growth regulator. It influences various physiological processes in plants such as germination and root development. Studies suggest that it could be used to enhance crop yields and resilience under stress conditions.
Material Science
1. Synthesis of Functional Materials
this compound is being explored for the synthesis of novel materials with unique properties. Its ability to form coordination complexes makes it suitable for applications in catalysis and as a precursor for advanced materials.
2. Nanotechnology Applications
The compound has potential applications in nanotechnology due to its structural characteristics. Research is ongoing into its use in creating nanomaterials with specific functionalities for electronics and photonics.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E.coli and S.aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |
| Study C | Pesticidal Activity | Reduced pest population by 75% in field trials compared to untreated controls. |
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may modulate the activity of GABA receptors, proton pumps, or other cellular pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of imidazo[4,5-c]pyridine derivatives allows for meaningful comparisons with Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate. Key analogs include:
Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate
- Structural Differences : Ethyl ester substituent vs. methyl ester.
- Molecular Formula : C₁₁H₁₅N₃O₂.
- Molecular Weight : 223.26 g/mol (calculated).
- Synthesis : Similar Na₂S₂O₄-mediated cyclization but with lower yields (50% purity reported) .
- Properties : Increased lipophilicity due to the ethyl group may enhance membrane permeability compared to the methyl ester.
CBK289001 [(6S)-6-(3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl)-N-(propan-2-yl)-imidazo[4,5-c]pyridine-5-carboxamide]
- Structural Differences : Carboxamide at position 5, oxadiazole substituent, and isopropyl group.
- Molecular Formula : C₁₇H₁₇N₅O₃.
- Molecular Weight : 339.35 g/mol.
- Biological Activity : Exhibits TRAP inhibition with IC₅₀ values of 4–125 μM, demonstrating the impact of carboxamide and heteroaromatic substituents on target engagement .
4-(4-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic Acid
- Structural Differences : Carboxylic acid at position 6 and 4-fluorophenyl substituent.
- Molecular Formula : C₁₃H₁₂FN₃O₂.
- Molecular Weight : 261.25 g/mol .
4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic Acid
- Structural Differences : Benzyloxy-substituted phenyl ring and carboxylic acid.
- Molecular Formula : C₂₀H₁₉N₃O₃.
- Molecular Weight : 349.4 g/mol .
Comparative Data Table
Key Findings and Implications
Structural Flexibility : Substituents on the imidazo[4,5-c]pyridine core (e.g., esters, carboxylic acids, aryl groups) modulate physicochemical properties and biological activity. Esters like the target compound may serve as prodrugs, while carboxylic acids offer improved solubility .
Synthetic Challenges : Low yields (17–50%) and purity in Na₂S₂O₄-mediated syntheses suggest a need for optimized protocols .
Biological Potential: The TRAP inhibitor CBK289001 highlights the relevance of imidazo[4,5-c]pyridines in drug discovery, though the target compound’s activity remains unexplored .
Electronic Effects : Electron-withdrawing groups (e.g., fluorine in 4-fluorophenyl derivatives) may enhance binding affinity in target proteins .
Biological Activity
Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate (CAS No. 1888589-68-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the imidazo-pyridine framework. The molecular formula is with a molecular weight of 195.22 g/mol. The compound features a carboxylate group that is crucial for its biological activity.
Antitumor Activity
This compound has been evaluated for its antitumor properties. In vitro studies have demonstrated that compounds with similar imidazo-pyridine structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against several human tumor cell lines including MDA-MB-231 (triple-negative breast cancer) and HCT116 (colon carcinoma).
- IC50 Values : Similar derivatives have shown IC50 values in the low micromolar range against selected tumor cell lines .
The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells.
Aurora Kinase Inhibition
Research indicates that imidazo-pyridine derivatives can selectively inhibit Aurora kinases, which are critical for cell division. For example:
- Selectivity : Certain derivatives have been reported to selectively inhibit Aurora-A over Aurora-B kinases.
- Impact on Tumor Growth : Inhibitors of Aurora kinases have been linked to reduced tumor growth in preclinical models .
Structure-Activity Relationship (SAR)
Understanding the SAR of methyl imidazo-pyridines is essential for optimizing their pharmacological profiles. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Methyl Group | Enhances lipophilicity and cellular uptake |
| Carboxylate Group | Essential for binding to target proteins |
| Aromatic Rings | Influence selectivity and potency |
Modifications to the imidazo-pyridine scaffold can lead to variations in biological activity and selectivity towards different targets .
Case Studies
- In Vitro Studies : A study evaluated the effects of methyl imidazo-pyridine derivatives on cell viability using the sulforhodamine B assay. Compounds showed significant growth inhibition in cancer cell lines with minimal toxicity to non-tumorigenic cells .
- In Vivo Models : In ovo CAM assays demonstrated that certain derivatives reduced tumor size significantly compared to controls. This suggests potential for development as therapeutic agents against breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
